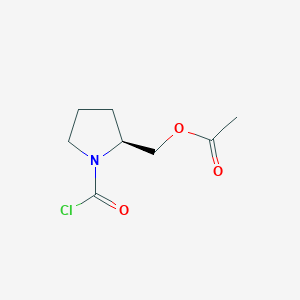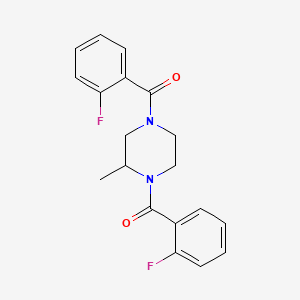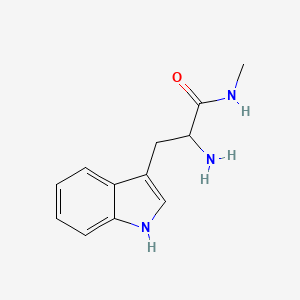
2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide” is an organic compound that belongs to the class of organic compounds known as 3-alkylindoles . It has the empirical formula C11H13N3O and a molecular weight of 203.24 .
Molecular Structure Analysis
The molecular structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position . The SMILES string representation of the molecule isNC(C(N)=O)CC1=CNC2=C1C=CC=C2 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular formula of C11H13N3O and a molecular weight of 203.24 . The InChI key for the compound isJLSKPBDKNIXMBS-UHFFFAOYSA-N .
Scientific Research Applications
Computational Peptidology and Antifungal Tripeptides
A study by Flores-Holguín et al. (2019) delves into the computational peptidology of antifungal tripeptides, including derivatives of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide." This research emphasizes the molecule's role in developing new antifungal agents, utilizing conceptual density functional theory to predict molecular properties and reactivity descriptors, providing insights into drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Intramolecular Hydrogen Bonding in Polyamides
Another application is in the study of intramolecular hydrogen bonding in beta-amino acid-containing polyamides by Gung et al. (1999). This research investigates the effect of alkyl substitution on the conformation and stability of polyamides, shedding light on the structural behavior of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide" derivatives and their potential in polymer science (Gung, Mackay, & Zou, 1999).
Synthesis of Biobased Succinonitrile
Lammens et al. (2011) describe the synthesis of biobased succinonitrile from glutamic acid and glutamine, showcasing the precursor role of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide" in creating environmentally friendly materials for industrial applications, including polyamide production (Lammens, Le Nôtre, Franssen, Scott, & Sanders, 2011).
Antimalarial Pharmacophores
D’hooghe et al. (2011) focus on the synthesis of novel antimalarial pharmacophores, revealing the potential of "2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide" derivatives in generating new treatments for malaria through their antimicrobial activity and highlighting its role in medical research and drug development (D’hooghe, Kenis, Vervisch, Lategan, Smith, Chibale, & de Kimpe, 2011).
Crystal Structure Analysis
Studies on the crystal structure of "2-Amino-3-(1H-indol-3-yl)propanoic acidate" by Li et al. (2009) provide fundamental insights into the molecular geometry and interactions of this compound, contributing to our understanding of its properties and potential applications in designing more effective pharmaceuticals and materials (Li, Liang, & Tai, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTBLMQFTMPXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CNC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B2893716.png)





![(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B2893727.png)
![5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2893728.png)
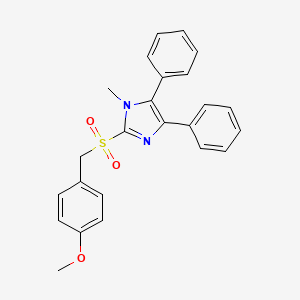
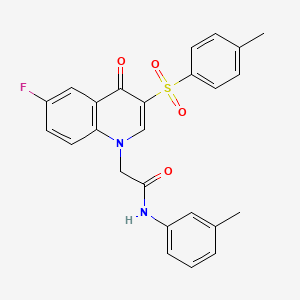
![2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2893732.png)
![2-Methyl-4-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2893733.png)
